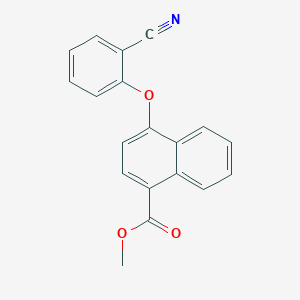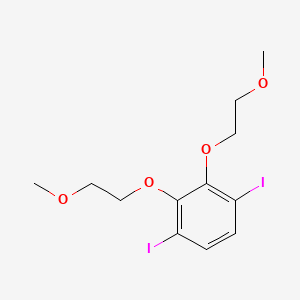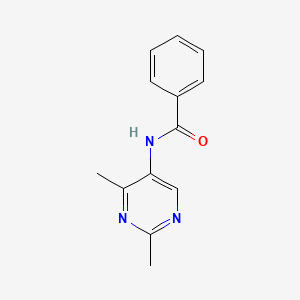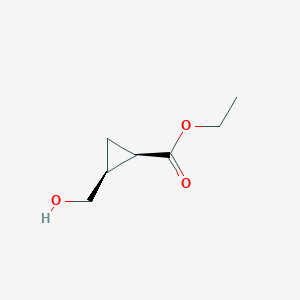![molecular formula C13H19NO B13887434 [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This compound, in particular, has a unique structure that includes a benzyl group, a methyl group, and a hydroxymethyl group attached to the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine ring with a benzyl halide in the presence of a base.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction. This can be achieved by reacting the pyrrolidine ring with a methyl halide in the presence of a base.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This can be achieved by reacting the pyrrolidine ring with formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Methyl-substituted pyrrolidines.
Substitution: Halide-substituted pyrrolidines.
科学的研究の応用
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine: It is investigated for its potential therapeutic properties. Pyrrolidine derivatives have shown promise in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its stability and reactivity make it a valuable intermediate in industrial processes.
作用機序
The mechanism of action of [(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The benzyl group and hydroxymethyl group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target proteins.
類似化合物との比較
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S)-1-benzyl-2-pyrrolidinyl]methanol: This compound lacks the methyl group, which can affect its reactivity and binding properties.
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group, which can influence its solubility and chemical reactivity.
[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]amine: This compound has an amine group instead of a hydroxymethyl group, which can affect its basicity and nucleophilicity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
[(2S)-1-benzyl-2-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t13-/m0/s1 |
InChIキー |
LIGZPJRPJQVVNK-ZDUSSCGKSA-N |
異性体SMILES |
C[C@]1(CCCN1CC2=CC=CC=C2)CO |
正規SMILES |
CC1(CCCN1CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)


![5-Bromo-3-[(4-methylphenyl)methyl]pyrimidin-4-one](/img/structure/B13887373.png)








![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
